Tinosporol A
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Overview
Description
Tinosporol A is a natural product primarily found in the plant Tinospora crispa. It belongs to the class of clerodane diterpenoids, which are known for their diverse biological activities. This compound has been identified as a compound with significant anti-hyperglycemic properties, making it a subject of interest in the treatment of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tinosporol A typically involves extraction from the plant Tinospora crispa. The process begins with the collection of plant materials, which are then dried and ground into a fine powder. This powder undergoes solvent extraction, followed by chromatographic separation to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic methods and high-performance liquid chromatography (HPLC) ensures the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Tinosporol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. These derivatives are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Tinosporol A has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Tinosporol A involves its interaction with molecular targets related to glucose metabolism. It has been shown to inhibit enzymes involved in glucose production and absorption, thereby reducing blood glucose levels. The compound also modulates signaling pathways that regulate insulin sensitivity and glucose uptake .
Comparison with Similar Compounds
Similar Compounds
Tinosporol A is similar to other clerodane diterpenoids such as Tinosporol B and Tinosporoside A, which are also isolated from Tinospora crispa .
Uniqueness
What sets this compound apart is its potent anti-hyperglycemic activity, which is more pronounced compared to its analogues. This makes it a particularly valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C21H26O8 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-hydroxy-2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |
InChI |
InChI=1S/C21H26O8/c1-20(9-13(22)10-7-16(23)29-17(10)24)12-8-15(28-19(12)26)21(2)11(18(25)27-3)5-4-6-14(20)21/h5,7,12-15,17,22,24H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17?,20+,21-/m0/s1 |
InChI Key |
IWQROARLUZNGTO-VUSLHQQSSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@@H](C4=CC(=O)OC4O)O |
Canonical SMILES |
CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=CC(=O)OC4O)O |
Origin of Product |
United States |
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